molecular formula C8H8FNO2S B14614129 2-Anilinoethene-1-sulfonyl fluoride CAS No. 60538-08-1

2-Anilinoethene-1-sulfonyl fluoride

Katalognummer: B14614129
CAS-Nummer: 60538-08-1
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: BXKKKGBTVZJIIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Anilinoethene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as chemical biology, medicinal chemistry, and materials science. The presence of both an aniline group and a sulfonyl fluoride group in its structure provides it with distinctive chemical properties that are exploited in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of aniline with ethenesulfonyl fluoride under mild conditions. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack of the aniline on the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as intermediates. These intermediates are then subjected to a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .

Wirkmechanismus

The mechanism of action of 2-Anilinoethene-1-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes such as serine proteases by blocking their active sites . Additionally, the compound can target other nucleophilic residues, including threonine, lysine, tyrosine, cysteine, and histidine, depending on the context and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Anilinoethene-1-sulfonyl fluoride is unique due to the presence of both an aniline group and a sulfonyl fluoride group, which provides it with distinctive chemical properties. Its ability to covalently modify a wide range of nucleophilic residues in proteins makes it a versatile tool in chemical biology and medicinal chemistry .

Eigenschaften

CAS-Nummer

60538-08-1

Molekularformel

C8H8FNO2S

Molekulargewicht

201.22 g/mol

IUPAC-Name

2-anilinoethenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-7,10H

InChI-Schlüssel

BXKKKGBTVZJIIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC=CS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.